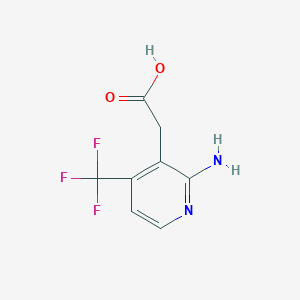

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid

CAS No.: 1227582-12-8

Cat. No.: VC2751085

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227582-12-8 |

|---|---|

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | 2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-13-7(12)4(5)3-6(14)15/h1-2H,3H2,(H2,12,13)(H,14,15) |

| Standard InChI Key | NGBYQIZOKHBQOQ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)N |

| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)N |

Introduction

Chemical Properties and Structure

2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid is characterized by its specific molecular structure and associated physicochemical properties. The compound features a pyridine ring with three functional substituents: an amino group at position 2, a trifluoromethyl group at position 4, and an acetic acid moiety at position 3. This unique arrangement contributes to its chemical behavior and potential applications in various fields.

Basic Physicochemical Properties

The fundamental characteristics of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid are outlined in Table 1, providing essential information for researchers working with this compound.

| Property | Value |

|---|---|

| CAS Number | 1227582-12-8 |

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | 2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetic acid |

| Physical Appearance | Not specified in available sources |

| Solubility | Not specified in available sources |

The compound's structure incorporates both polar and non-polar components, contributing to its amphiphilic nature. The trifluoromethyl group, amino substituent, and acetic acid moiety each influence the electron distribution across the molecule, affecting its reactivity patterns and interaction capabilities.

Structural Features and Implications

The trifluoromethyl group (-CF3) at position 4 of the pyridine ring serves as a strong electron-withdrawing substituent, significantly influencing the electron density distribution throughout the molecule. This electronic effect reduces electron density on the pyridine ring, thereby enhancing the compound's susceptibility to electrophilic substitution reactions.

The amino group at position 2 presents nucleophilic characteristics and can participate in various chemical transformations. The acetic acid moiety at position 3 provides additional functionality, offering opportunities for further chemical modifications through its carboxylic acid group.

Electronic and Conformational Properties

The electronic configuration of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid is substantially influenced by the trifluoromethyl group, which exerts a powerful electron-withdrawing effect. This electronic influence modifies the reactivity of the pyridine ring and affects the behavior of adjacent functional groups.

Electronic Effects of the Trifluoromethyl Group

The presence of the trifluoromethyl group significantly alters the electronic characteristics of the pyridine ring. The powerful electron-withdrawing nature of this group reduces electron density across the aromatic system, creating a partial positive charge distribution. This electronic perturbation enhances the susceptibility of the ring to nucleophilic attack and modifies the basicity of the pyridine nitrogen.

Reactivity and Chemical Behavior

The reactivity profile of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid is shaped by the interplay of its constituent functional groups and the electronic influence of the trifluoromethyl substituent.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group significantly impacts the reactivity patterns of the pyridine ring. Through its strong electron-withdrawing effect, this substituent reduces electron density on the pyridine system, enhancing electrophilic substitution reactions at specific positions. The resulting electronic distribution affects both the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.

Furthermore, the trifluoromethyl group confers increased lipophilicity to the molecule, influencing its solubility characteristics and potential for membrane permeation in biological systems. This lipophilic character, combined with the polar functionalities of the amino and acetic acid groups, creates an amphiphilic profile that can be advantageous for biological applications.

Functional Group Reactivity

Each functional group within 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid exhibits distinct reactivity patterns:

-

The amino group can participate in nucleophilic substitution reactions, condensations, and various transformations typical of primary amines.

-

The acetic acid moiety offers opportunities for esterification, amide formation, and other carboxylic acid modifications.

-

The pyridine ring nitrogen can act as a weak base and potential site for coordination with metals or protonation.

The combination of these reactive sites provides multiple handles for chemical derivatization, potentially expanding the range of applications for this compound and its derivatives.

Biological Applications and Mechanism of Action

The unique structural features of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid contribute to its potential biological applications, particularly in pharmaceutical development and agrochemical research.

Pharmaceutical Relevance

The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular enzymes and receptors. This property is particularly valuable in drug development, where cell permeation can significantly impact therapeutic efficacy.

Additionally, the compound's structural features may enable specific binding interactions with biological targets, potentially conferring selective activity profiles. The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, carboxylic acid) provides multiple points for interaction with protein binding pockets.

Research Findings and Future Directions

Research on 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid continues to evolve, with ongoing investigations focusing on understanding its interactions with biological systems and exploring its therapeutic potential. Current research efforts aim to elucidate its mechanisms further and assess implications for drug development.

Current Research Status

Current research on this compound focuses primarily on:

-

Exploring its potential as a building block for pharmaceutical development

-

Investigating structure-activity relationships of derivatives

-

Evaluating biological activities across different therapeutic areas

-

Developing improved synthetic methodologies

These research directions reflect the compound's versatility and potential significance in multiple scientific domains, particularly in medicinal chemistry and drug discovery.

Future Research Prospects

Several promising avenues for future investigation include:

-

Comprehensive evaluation of the compound's pharmacokinetic properties

-

Exploration of structure-based design approaches to optimize activity

-

Investigation of potential applications in agrochemical development

-

Development of more efficient and environmentally friendly synthetic routes

These research directions could significantly expand our understanding of 2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid and enhance its utility across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume